Ethyl 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. The trifluoromethyl group attached to the pyrazole ring imparts unique chemical and physical properties, making this compound of significant interest in various fields of research and industry.
Mechanism of Action
Target of Action
Ethyl 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate is a pyrazole derivative. Pyrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets due to their ability to act as acids and bases . The trifluoromethyl group and a sulfur or phosphorus-containing functionality in the molecule can serve as effective building blocks in these reactions .
Biochemical Pathways
It’s known that tetrazoles, a class of compounds similar to pyrazoles, can act as isosteric substituents of various functional groups in the development of biologically active substances .
Pharmacokinetics
It’s known that tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , which might suggest a potential for bioavailability.
Result of Action
Pyrazole derivatives have been associated with a wide spectrum of biological activities and are active ingredients of numerous drugs .
Action Environment
It’s known that the synthesis of heterocyclic compounds can be carried out under various conditions, including solvent-free reactions, which are considered more environmentally friendly .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of 1-substituted 3,3,3-trifluoropropenes with diazo compounds and nitrilimines . This reaction proceeds through a [3+2] cycloaddition mechanism, forming the pyrazole ring with the trifluoromethyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve scalable solvent-free reactions of corresponding hydrazine derivatives with ethyl acetoacetate . This method is advantageous due to its high yield and environmentally friendly nature. The reaction conditions typically involve moderate temperatures and the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles.
Scientific Research Applications
Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has numerous applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways involved in diseases such as cancer and inflammation.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and use in treating neurological disorders.
Ethyl 1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
Uniqueness
Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct electronic and steric properties. These properties enhance its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.
Biological Activity
Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, also known as EVT-1172221, is a compound that has gained attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, focusing on its pharmacological properties and therapeutic implications.
- Molecular Formula : C13H11F3N2O2
- Molecular Weight : 284.23 g/mol
- CAS Number : 112055-34-2
The compound features a pyrazole ring substituted with a trifluoromethyl group and an ethyl carboxylate moiety, which are crucial for its biological activity.
Synthesis Methods
This compound can be synthesized through various methods:
- Condensation Reaction : Involves the reaction of phenylhydrazine with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at low temperatures.
- Microwave-Assisted Amidation : Utilizes microwave irradiation for the direct amidation of derivatives, resulting in improved yields and reduced reaction times .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can exhibit significant antiproliferative effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
EVT-1172221 | MDA-MB-231 (breast cancer) | 10.0 | Induces apoptosis via caspase activation |
Other derivatives | HepG2 (liver cancer) | Varies | Inhibition of cell proliferation |
The compound has shown to enhance caspase-3 activity, indicating its role in apoptosis induction at concentrations as low as 1.0 µM . Additionally, it has been noted for its ability to inhibit microtubule assembly, which is critical for cancer cell division .
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. Studies employing DPPH and hydroxyl radical scavenging assays suggest that it possesses moderate antioxidant activity, which may contribute to its therapeutic potential in oxidative stress-related conditions.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored through various models. Pyrazole derivatives have been reported to inhibit COX enzymes, which are implicated in inflammatory processes:
Compound | COX Inhibition (%) | Selectivity Index |
---|---|---|
EVT-1172221 | 60% at 50 µM | Not specified |
This inhibition suggests a potential role in treating inflammatory diseases .
Case Studies and Research Findings
A notable study synthesized a series of pyrazole derivatives and evaluated their biological activities. Among them, this compound was highlighted for its significant anticancer effects against multiple cell lines, including breast and liver cancers. The study utilized both in vitro and in vivo models to confirm the efficacy of these compounds .
Properties
IUPAC Name |
ethyl 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-2-20-12(19)10-8-17-18(11(10)13(14,15)16)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGRCTISRZQYRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920655 | |
Record name | Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112055-34-2 | |
Record name | Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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